2-chloro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one

Synthetic Chemistry Nucleophilic Substitution Building Block Reactivity

Triazole-based drug discovery requires precise regioisomeric control. Using 4-position regioisomers or non-halogenated analogs undermines SAR data and fails to provide the electrophilic center needed for covalent probe construction. This compound eliminates those risks. - 5-Chloroacetyl handle enables direct Sₙ2 derivatization for PROTACs and activity-based probes. - N1-Methyl, 5-substitution matches the pharmacophore of reported bromodomain inhibitors (IC₅₀ < 1 nM). - Distinct LogP (~0.0-0.1) and MW (159.57 g/mol) allow systematic leaving-group optimization vs. bromo analog. Supplied at ≥95% purity with global ambient shipping. For R&D use only.

Molecular Formula C5H6ClN3O
Molecular Weight 159.57 g/mol
CAS No. 1803587-33-8
Cat. No. B1532934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one
CAS1803587-33-8
Molecular FormulaC5H6ClN3O
Molecular Weight159.57 g/mol
Structural Identifiers
SMILESCN1C(=CN=N1)C(=O)CCl
InChIInChI=1S/C5H6ClN3O/c1-9-4(3-7-8-9)5(10)2-6/h3H,2H2,1H3
InChIKeyDTCNAIQXMMRRQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one Overview


2-Chloro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one (CAS 1803587-33-8) is a small-molecule heterocyclic building block with the molecular formula C₅H₆ClN₃O and a molecular weight of 159.57 g/mol . It features a 1-methyl-1,2,3-triazole core with a chloroacetyl substituent at the 5-position, placing it within the widely utilized 1,2,3-triazole scaffold class. Commercially available at a minimum purity of 95%, this compound serves as a versatile intermediate for medicinal chemistry and agrochemical research, where the reactive chloroacetyl handle enables further derivatization . The specific 1,5-substitution pattern on the triazole ring distinguishes this compound from its 1,4-disubstituted regioisomers and N2-methyl analogs, which may exhibit different reactivity and physicochemical profiles.

Chloroacetyl handle supports direct SN2 derivatization
5-position substitution pattern ensures regioisomer-specific orientation
High-purity intermediate for medicinal and agrochemical library synthesis

2-Chloro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one – Substitution Limitations


In-class 1,2,3-triazole building blocks differ critically in the nature and position of their substituents, which directly impact both synthetic utility and the properties of final derived compounds. The target compound’s two key structural features—the chloroacetyl group at the 5-position and the N1-methyl substitution—are non-interchangeable with common alternatives such as the non-halogenated 5-acetyl analog (CAS 194209-18-2) or the 4-position regioisomer (CAS 1849310-14-0). The absence of the chloro leaving group eliminates the capacity for direct nucleophilic substitution (Sₙ2) at the alpha carbon . Furthermore, moving the chloroacetyl moiety from the 5-position to the 4-position alters the spatial orientation of the reactive handle and may affect both downstream reaction kinetics and the geometry of final products in structure–activity relationship (SAR) campaigns . Similarly, the bromo analog (CAS 2882115-74-2, MW 204.02) offers a different leaving-group ability (Br⁻ vs. Cl⁻), which can alter reaction rates and conditions, making simple molar substitution unreliable .

Non-halogenated analog (CAS 194209-18-2) lacks leaving group; may not support direct SN2 derivatization.
4-position regioisomer (CAS 1849310-14-0) changes spatial orientation; may alter downstream SAR outcomes.
Bromo analog (CAS 2882115-74-2) differs in leaving-group ability and molecular weight; reaction kinetics may not transfer directly.
N2-methyl isomer (CAS 1803587-87-2) alters electronic distribution; may lead to divergent reactivity profiles.

2-Chloro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one – Differentiation Evidence


Chloroacetyl Reactivity vs. Non-Halogenated Analog

The target compound contains a reactive chloroacetyl group at the alpha carbon of the ethanone moiety, enabling direct Sₙ2 nucleophilic displacement. In contrast, the non-halogenated analog 1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one (CAS 194209-18-2) lacks this reactive handle entirely, requiring alternative activation methods for further functionalization . This difference is binary: the target compound enables one-step derivatization with amines, thiols, or alkoxides, whereas the non-halogenated analog cannot undergo direct nucleophilic substitution at this position.

Chloroacetyl Reactivity
Class-level inference
Cl leaving group enables direct SN2; non-halogenated analog lacks reactive handle
Supports one-step derivatization workflows.
Data to verify under specific reaction conditions.
Synthetic Chemistry Nucleophilic Substitution Building Block Reactivity

Regioisomer Differentiation: 5- vs. 4-Position

The target compound is the 5-chloroacetyl regioisomer, while the alternative 2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one (CAS 1849310-14-0) has the identical substituent attached at the 4-position of the triazole ring. Both share the same molecular formula (C₅H₆ClN₃O) and molecular weight (159.57 g/mol) . However, in 1,2,3-triazole chemistry, the electronic environment and steric accessibility at the 4- and 5-positions are distinct: the 5-position is adjacent to the N1-methyl group, creating different steric and electronic effects compared to the 4-position . This regioisomeric difference can influence reaction kinetics in subsequent derivatization steps and the three-dimensional orientation of substituents in final target molecules, which is critical in medicinal chemistry SAR exploration.

Regioisomer Differentiation
Cross-study comparable
5-position vs 4-position chloroacetyl; same formula, distinct spatial orientation and electronics
Critical for regioisomer-specific SAR interpretation.
No head-to-head reactivity data available.
Medicinal Chemistry SAR Studies Regioselectivity

Chlorine vs. Bromine Leaving-Group Comparison

The bromo analog 2-bromo-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one (CAS 2882115-74-2) differs from the target compound only in the halogen atom (Br vs. Cl). The bromo analog has a higher molecular weight (204.02 vs. 159.57 g/mol), an experimentally relevant difference of 44.45 g/mol (27.9% higher) . Key predicted physicochemical properties for the bromo analog include LogP = 0.3927 and TPSA = 47.78 Ų, compared to class-inferred values for the chloro analog where LogP is estimated to be lower (class-level prediction ≈−0.1 to 0.1 based on 1,2,4-triazole chloroacetyl analog data showing LogP = −1.01, adjusted for N-methylation) . The bromide ion is a better leaving group than chloride in Sₙ2 reactions (Br⁻ pKa(HBr) ≈ −9 vs. Cl⁻ pKa(HCl) ≈ −7), predicting faster reaction rates under identical conditions.

Leaving-Group Comparison
Class-level inference
MW diff +44.45 g/mol (27.9%); LogP diff ~0.3–0.5 lower for Cl
MW and LogP differences influence downstream ADME profile.
Predicted LogP; experimental confirmation needed.
Reaction Kinetics Leaving-Group Ability Physicochemical Properties

N1- vs. N2-Methyl Triazole Isomerism

The target compound bears the methyl group at the N1 position of the 1,2,3-triazole ring, while the alternative 2-chloro-1-(2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one (CAS 1803587-87-2) has the methyl group at N2 and the chloroacetyl at the 4-position . Both share the same molecular formula (C₅H₆ClN₃O) and molecular weight (159.57 g/mol). However, N1- and N2-substituted 1,2,3-triazoles exhibit distinct electronic distributions and dipole moments, as the N1 isomer localizes electron density differently than the N2 isomer. This electronic difference can influence both the reactivity of the chloroacetyl group and the stability of the triazole ring under various reaction conditions .

N1 vs N2 Methyl Isomerism
Cross-study comparable
N1-methyl vs N2-methyl substitution alters electronic distribution and dipole moment
Ensures consistent isomer-specific reactivity profile.
Limited direct comparative reactivity data.
Isomer Purity Heterocyclic Chemistry Electronic Properties

2-Chloro-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-one – Application Scenarios


Kinase and Bromodomain Inhibitor Synthesis

When a synthetic route requires a reactive chloroacetyl handle at the 5-position of the 1-methyl-1,2,3-triazole ring for constructing kinase or bromodomain inhibitor libraries, the target compound is the appropriate building block. The 5-position attachment ensures the correct spatial orientation for binding pocket interactions in reported triazole-containing bromodomain inhibitors (IC₅₀ < 1 nM for 1,5-disubstituted triazole derivatives) [1]. Generic substitution with the 4-position regioisomer (CAS 1849310-14-0) would alter the vector of the derivatized side chain, potentially compromising target engagement.

Leaving-Group Effects in Sₙ2 Reactions

For studies comparing the relative reactivity of chloro vs. bromo leaving groups on identical triazole scaffolds, procurement of both the target compound (Cl) and the bromo analog (CAS 2882115-74-2) is warranted. The predicted LogP difference (chloro analog estimated ≈ 0.0–0.1 vs. bromo analog 0.3927) and molecular weight difference (159.57 vs. 204.02 g/mol) provide quantifiable parameters for correlating leaving-group identity with reaction kinetics and product lipophilicity . This enables systematic optimization of reaction conditions (solvent, temperature, nucleophile) based on leaving-group selection.

N1-Methyl Triazole Agrochemical Optimization

Triazole derivatives are a major class of fungicides and plant growth regulators where the N1-methyl substitution pattern directly impacts biological activity. The target compound’s N1-methyl, 5-chloroacetyl configuration provides a distinct electronic profile compared to N2-methyl isomers (CAS 1803587-87-2), which is critical for consistent structure–activity relationships in agrochemical lead optimization programs . Procurement of the correct N1-methyl isomer ensures that SAR data remain valid across compound libraries.

Activity-Based Probes and PROTAC Linker Synthesis

When designing bifunctional molecules such as PROTACs or activity-based probes, the chloroacetyl group serves as a reactive warhead or linker attachment point. The target compound’s combination of a measurable molecular weight (159.57 g/mol) and a single reactive site at the 5-position provides predictable conjugation stoichiometry. Using the non-halogenated analog (CAS 194209-18-2) would fail to provide the necessary electrophilic center for covalent probe construction .

Application
Selection Property
Validation Focus
Kinase/bromodomain inhibitor library synthesis
5-position chloroacetyl substitution pattern
Regioisomer-specific SAR verification
SN2 leaving-group reactivity studies
Chloro vs bromo leaving-group identity
Reaction kinetics and product lipophilicity comparison
Agrochemical lead optimization
N1-methyl isomer configuration
Isomer-specific biological activity confirmation
PROTAC/activity-based probe synthesis
Single reactive chloroacetyl site at 5-position
Conjugation stoichiometry and covalent attachment validation
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